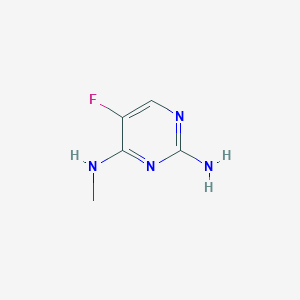

5-Fluoro-N4-methylpyrimidine-2,4-diamine

Description

Properties

IUPAC Name |

5-fluoro-4-N-methylpyrimidine-2,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7FN4/c1-8-4-3(6)2-9-5(7)10-4/h2H,1H3,(H3,7,8,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJPOMPVDHQDENQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=NC(=NC=C1F)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7FN4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-N4-methylpyrimidine-2,4-diamine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available pyrimidine derivatives.

Fluorination: Introduction of the fluorine atom at the 5-position of the pyrimidine ring can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions.

Methylation: The N4-methyl group is introduced using methylating agents like methyl iodide (CH3I) or dimethyl sulfate ((CH3O)2SO2) in the presence of a base such as potassium carbonate (K2CO3).

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters precisely, ensuring consistent product quality.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-N4-methylpyrimidine-2,4-diamine can undergo various chemical reactions, including:

Substitution Reactions: The fluorine atom can be replaced by nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced, altering its oxidation state and potentially its biological activity.

Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution may yield various substituted pyrimidines, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

Chemical Synthesis Applications

5-Fluoro-N4-methylpyrimidine-2,4-diamine serves as a vital building block in organic synthesis. The presence of a fluorine atom enhances its reactivity, making it suitable for various chemical transformations:

- Nucleophilic Substitution Reactions : The fluorine atom can be replaced by other nucleophiles, facilitating the formation of more complex molecules.

- Oxidation and Reduction Reactions : The compound can undergo oxidation with agents like hydrogen peroxide or potassium permanganate, yielding hydroxylated derivatives. Reduction reactions can be performed using sodium borohydride or lithium aluminum hydride to produce amine derivatives.

Biological Research Applications

The biological relevance of this compound is underscored by its interactions with various biological targets:

- Antimalarial Activity : Research indicates that pyrimidine derivatives, including 5-Fluoro-N4-methylpyrimidine-2,4-diamine, exhibit potent antimalarial properties. Studies have shown that modifications in the pyrimidine structure can enhance activity against both chloroquine-sensitive and resistant strains of Plasmodium falciparum through inhibition of

Mechanism of Action

The mechanism of action of 5-Fluoro-N4-methylpyrimidine-2,4-diamine involves its interaction with specific molecular targets. The fluorine atom can enhance the compound’s ability to form hydrogen bonds and interact with enzymes or receptors. This interaction can inhibit or modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at N2 and N4 Positions

5-Fluoro-N2,N4-diphenylpyrimidine-2,4-diamine Derivatives

- Structure : Retains the 5-fluoro-pyrimidine core but substitutes N2 and N4 with phenyl groups .

- Biological Activity : These compounds exhibit potent inhibition of CDK2/cyclin E1 and CDK9/cyclin T1, with GI50 values in the submicromolar range (0.1–1 µM) against tumor cell lines. Docking studies suggest that the diphenyl groups enhance hydrophobic interactions with kinase ATP-binding pockets .

N4-(4-Fluorophenyl)-9H-indeno[2,1-d]pyrimidine-2,4-diamine (Compound 5)

- Structure: Incorporates a tricyclic indeno[2,1-d]pyrimidine core with a 4-fluorophenyl group at N4 .

- The tricyclic system likely enhances DNA intercalation or topoisomerase inhibition .

- Key Difference: The rigid indeno-pyrimidine scaffold limits conformational flexibility compared to the monocyclic target compound, which may affect target selectivity.

Halogen and Heterocyclic Modifications

5-Chloro-N4-(4-chlorophenyl) Analogs

- Structure : Replaces fluorine with chlorine at C5 and substitutes N4 with a 4-chlorophenyl group .

- Biological Activity : Such compounds (e.g., N4-(4-chloro-2-fluorophenyl)-pyrrolo[2,3-d]pyrimidine-2,4-diamine) act as receptor tyrosine kinase inhibitors, with anti-proliferative effects in cancer models .

- Key Difference : Chlorine’s larger atomic radius and lower electronegativity may alter binding kinetics compared to fluorine.

5-Methyl-7-N'-diethylpentane-1,4-diamine Triazolopyrimidines

- Structure : Features a trifluoromethyl group and a diethylpentane-diamine side chain .

- Biological Activity : Poor antimalarial activity despite mimicking chloroquine’s pharmacophore, attributed to inefficient targeting of Plasmodium dihydroorotate dehydrogenase (PfDHODH) .

- Key Difference : The target compound’s simpler structure may avoid metabolic liabilities associated with complex side chains.

Pharmacokinetic and Structural Optimization

PEGylated Pyrimidine Derivatives

- Structure : 5-Bromo-N2-(4-(2-fluoro-PEGylated phenyl))-N4-(4-methoxyphenyl) analogs with extended PEG chains (n=2–3) .

- Biological Activity : Improved tumor uptake and retention as FAK-targeted radiotracers due to PEG-enhanced solubility and reduced clearance .

- Key Difference : The target compound’s lack of PEGylation may limit its utility in imaging but simplifies synthesis and cost.

N2-[4-(Aminomethyl)phenyl]-5-fluoro-N4-phenylpyrimidine-2,4-diamine

- Structure: Substitutes N2 with a 4-(aminomethyl)phenyl group and N4 with phenyl .

- Biological Activity: Acts as a pan-kinase inhibitor, with broad-spectrum activity attributed to the aminomethylphenyl group’s hydrogen-bonding capacity .

- Key Difference : The target compound’s N4-methyl group may confer higher selectivity for specific kinases over "pan-inhibition."

Biological Activity

5-Fluoro-N4-methylpyrimidine-2,4-diamine is a pyrimidine derivative that has garnered attention for its significant biological activity, particularly as an inhibitor of various kinases. This compound, with the molecular formula C5H7FN4 and a molecular weight of approximately 158.14 g/mol, exhibits potential therapeutic applications in oncology and inflammatory diseases.

The primary mechanism of action of this compound involves the inhibition of specific kinase pathways. Kinases are crucial enzymes that regulate cell signaling pathways, and their dysregulation is often associated with cancer progression and other diseases. In vitro studies have demonstrated that this compound can effectively inhibit kinase activities, leading to reduced proliferation of cancer cell lines.

Key Findings:

- Inhibition of Cell Proliferation : Studies have shown that derivatives of this compound exhibit significant inhibitory effects on specific kinases, which correlate with decreased cell viability in various cancer models.

- Selectivity : The compound shows selectivity for certain kinases, which is critical for minimizing off-target effects and enhancing therapeutic efficacy.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with structurally similar compounds that also target kinase pathways. The following table summarizes key features and biological activities:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 6-Chloro-N4-methylpyrimidine-2,4-diamine | Chlorine at the 6-position | Potentially similar kinase inhibition |

| 5-Chloro-N4-methylpyrimidine-2,4-diamine | Chlorine at the 5-position | Exhibits different selectivity in kinases |

| 5-Bromo-N4-methylpyrimidine-2,4-diamine | Bromine at the 5-position | Altered pharmacological profile |

| N6-Methylpyrimidin-2,4-diamines | Methyl substitution at N6 | Varies significantly in activity |

This comparison highlights how variations in halogen or methyl substitutions can influence the biological properties and potential applications of these compounds in drug development.

Case Studies

Several case studies have explored the efficacy of this compound in various biological contexts:

- Cancer Cell Lines : In a study involving multiple cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability. The IC50 values indicated potent inhibitory effects on cell proliferation, particularly in breast and lung cancer models.

- Inflammatory Conditions : Another study investigated the compound's effects on inflammatory signaling pathways. Results demonstrated that it could inhibit pro-inflammatory cytokine production in activated macrophages, suggesting potential therapeutic benefits for inflammatory diseases.

- Pharmacokinetics : Research on pharmacokinetic properties revealed that this compound has favorable absorption and distribution characteristics, making it a suitable candidate for further development as an anti-cancer agent.

Q & A

Basic Research Questions

Synthesis and Purification Methodology Q: What are the recommended synthetic routes to obtain 5-fluoro-N4-methylpyrimidine-2,4-diamine with high purity, and how can by-products be minimized? A: The compound can be synthesized via nucleophilic substitution or condensation reactions. For example:

- React 2,4-diaminopyrimidine with methylamine derivatives under controlled pH (~8–10) and temperature (60–80°C) to introduce the N4-methyl group. Fluorination at the 5-position typically employs fluorinating agents like Selectfluor® or KF in polar aprotic solvents (e.g., DMF) .

- Purification: Use crystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CHCl₃/MeOH gradients) to isolate the product. Monitor purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Physicochemical Characterization Q: Which analytical techniques are critical for confirming the structure and stability of this compound? A:

- NMR: ¹H/¹³C NMR to verify substitution patterns (e.g., fluoro and methyl groups). Key signals: δ ~8.0 ppm (pyrimidine H), δ ~2.5 ppm (N4-CH₃) .

- Mass Spectrometry: HRMS for molecular ion confirmation (e.g., [M+H]+ at m/z calculated for C₅H₆FN₄).

- Stability Studies: Conduct accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring to assess hydrolytic or oxidative degradation .

Biological Activity Screening Q: How can researchers design initial assays to evaluate the bioactivity of this compound? A:

- Enzyme Inhibition: Use fluorescence-based kinase assays (e.g., Jak2 or Trk kinases) at varying concentrations (1–100 µM). Compare IC₅₀ values with known inhibitors like AZD1480 .

- Cellular Models: Test antiproliferative activity in cancer cell lines (e.g., HEL92.1.7 for Jak2 V617F mutations) using MTT assays. Include negative controls (DMSO vehicle) and positive controls (e.g., ruxolitinib) .

Advanced Research Questions

Structure-Activity Relationship (SAR) Optimization Q: How can substituent modifications (e.g., N4-aryl vs. N4-alkyl) enhance target binding affinity or selectivity? A:

- Substituent Effects: Introduce bulky groups (e.g., cyclopropyl) at N4 to improve hydrophobic interactions with kinase ATP pockets. For example, N4-cyclopropyl analogs show enhanced Jak2 inhibition (IC₅₀ < 50 nM vs. >100 nM for methyl) .

- Fluorine Impact: Fluorine at C5 increases electronegativity, improving hydrogen bonding with catalytic lysine residues (e.g., in TrkA). Compare with non-fluorinated analogs via X-ray crystallography .

Target Identification and Mechanism of Action Q: What strategies are effective for identifying novel biological targets of this compound? A:

- Proteomic Profiling: Use affinity chromatography with immobilized compound to pull down binding proteins from cell lysates. Validate hits via Western blot (e.g., phospho-STAT5 for Jak2 inhibition) .

- Computational Docking: Perform molecular dynamics simulations (e.g., Schrödinger Suite) to predict binding modes in kinases or epigenetic regulators (e.g., DNMTs) .

In Vivo Pharmacokinetic Challenges Q: How can researchers address poor solubility or metabolic instability in preclinical models? A:

- Formulation: Use PEGylated nanoparticles or cyclodextrin complexes to enhance aqueous solubility. Monitor plasma levels via LC-MS/MS after IV/oral dosing in rodents .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify major metabolites (e.g., CYP3A4-mediated oxidation). Introduce deuterium at labile positions to block metabolic hotspots .

Data Contradiction Resolution Q: How should conflicting results between in vitro and in vivo efficacy be analyzed? A:

- Bioavailability Check: Measure compound levels in plasma/tissue homogenates. Low exposure may explain efficacy gaps despite strong in vitro activity .

- Off-Target Effects: Perform kinome-wide profiling (e.g., Eurofins KinaseProfiler™) to identify unintended targets (e.g., FLT3 or CSF-1R) that may confound results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.